Navigating the Chemical Landscape of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol and Its Derivatives: A Technical Guide for Drug Discovery Professionals
Navigating the Chemical Landscape of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol and Its Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of Synthesis, Properties, and Therapeutic Potential
For researchers, scientists, and drug development professionals, the pyrazolo[1,5-a]pyrazine scaffold represents a privileged heterocyclic system with significant therapeutic potential. This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol and its closely related derivatives, focusing on the core knowledge required for its application in modern drug discovery programs. We will delve into its chemical identity, synthetic routes, and burgeoning role in medicinal chemistry, supported by field-proven insights and methodologies.
Part 1: Core Chemical Identity: Nomenclature, Structure, and CAS Number
A crucial first step in the study of any chemical entity is the precise understanding of its structure and nomenclature. The compound of interest, 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol, exists in a chemical space with closely related structures, which can lead to ambiguity if not carefully addressed.
The Question of Tautomerism and Saturation
The name "2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol" suggests an aromatic pyrazolo[1,5-a]pyrazine core with a hydroxyl group at the 4-position. However, chemical vendor listings and scientific literature predominantly feature a related, partially saturated structure: 2-(Trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . This compound is assigned the CAS Number 1196153-16-8 .[1][2][3]
It is highly probable that these names refer to tautomeric forms of the same fundamental molecule. The "-ol" suffix indicates the enol form, while the "-one" suffix points to the keto form. The presence of the "6,7-dihydro" and "4(5H)" designators in the IUPAC name for the CAS-registered compound indicates a non-aromatic pyrazine ring. This keto-enol tautomerism is a common feature in heterocyclic systems and can significantly influence the molecule's chemical reactivity and biological activity.
For the purpose of this guide, we will focus on the well-documented 2-(Trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 1196153-16-8) , while acknowledging the potential for the existence and relevance of its enol tautomer.
Structural and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1196153-16-8 | [1][2][3] |
| Molecular Formula | C₇H₆F₃N₃O | [2] |
| Molecular Weight | 205.14 g/mol | [2] |
| IUPAC Name | 2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | [2] |
| SMILES | O=C1C2=CC(C(F)(F)F)=NN2CCN1 | [2] |
Part 2: Synthesis and Chemical Reactivity
The synthesis of the pyrazolo[1,5-a]pyrazine core and its derivatives is a topic of considerable interest in organic chemistry. Various synthetic strategies have been developed to access this scaffold, often with an emphasis on efficiency and the introduction of diverse functional groups.
General Synthetic Strategies for the Pyrazolo[1,5-a]pyrazine Scaffold
The construction of the fused pyrazolo[1,5-a]pyrazine ring system typically involves the condensation of a 3-aminopyrazole precursor with a suitable biselectrophilic partner. This approach allows for the modular construction of the target molecule, enabling the introduction of desired substituents on both the pyrazole and pyrazine rings.
A representative synthetic approach involves the reaction of an appropriately substituted aminopyrazole with a α-halo ketone or a related 1,2-dicarbonyl compound. The initial condensation is followed by an intramolecular cyclization to form the fused bicyclic system. Microwave-assisted organic synthesis has been shown to be an effective method for accelerating these reactions and improving yields.[4]
Caption: General Synthetic Pathway to the Pyrazolo[1,5-a]pyrazine Core
Synthesis of Trifluoromethylated Pyrazolo[1,5-a]pyrimidines
While the direct synthesis of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol is not extensively detailed in the provided search results, the synthesis of the closely related pyrazolo[1,5-a]pyrimidines offers valuable insights. The introduction of a trifluoromethyl group is often achieved by using trifluoromethylated building blocks. For instance, the reaction of 5-trifluoromethyl-3-aminopyrazole with 1,1,1-trihalo-4-alkoxy-3-alken-2-ones can yield trifluoromethylated pyrazolo[1,5-a]pyrimidines.[5] This highlights a key strategy: the incorporation of the trifluoromethyl moiety at an early stage of the synthesis, on one of the key precursors.
Microwave-assisted synthesis has been successfully employed for the regiospecific synthesis of 2-trifluoromethyl-7-trihalomethylated pyrazolo[1,5-a]pyrimidines, demonstrating a green and efficient approach to these compounds.[5]
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The pyrazolo[1,5-a]pyrazine and the structurally similar pyrazolo[1,5-a]pyrimidine scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[6][7] The trifluoromethyl group is a particularly valuable substituent in drug design, as it can enhance metabolic stability, binding affinity, and cell permeability.
Kinase Inhibition and Anticancer Activity
A prominent application of pyrazolo[1,5-a]pyrimidine derivatives is in the development of protein kinase inhibitors for cancer therapy.[7][8] These compounds can act as ATP-competitive or allosteric inhibitors of various kinases that are often dysregulated in cancer cells.
For example, derivatives of the pyrazolo[1,5-a]pyrimidine core have been investigated as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA).[8] The simultaneous inhibition of these two kinases is a promising strategy to improve anticancer efficacy and overcome drug resistance.
Furthermore, pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized and evaluated for their inhibitory effects on the growth of lung cancer cells, such as A549 and H322.[4] Some of these compounds have also been shown to reduce the protein levels of phosphoinositide 3-kinase (PI3K) in A549 cells, a key enzyme in a critical cancer cell survival pathway.[9]
Caption: Mechanism of Action as a Kinase Inhibitor
Neurological Applications
Beyond oncology, pyrazolo[1,5-a]pyrazin-4-ones have emerged as potent and brain-penetrant positive allosteric modulators (PAMs) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[10] NMDA receptors play a crucial role in synaptic plasticity, learning, and memory. The development of selective GluN2A PAMs is a promising therapeutic strategy for neuropsychiatric disorders such as schizophrenia and depression.
Other Therapeutic Areas
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to other therapeutic areas. Derivatives have been investigated for their anti-inflammatory, antiviral, and antimicrobial properties.[11] For instance, some compounds have shown inhibitory activity against Toll-like receptor 4 (TLR4), a key player in the innate immune response and inflammation.[12]
Part 4: Experimental Protocols and Methodologies
To facilitate the practical application of the information presented in this guide, this section outlines a general experimental protocol for the synthesis and characterization of pyrazolo[1,5-a]pyrazine derivatives, based on methodologies reported in the literature.
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-ones
The following is a representative procedure for the synthesis of substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones, adapted from the literature.[4]
Step 1: Synthesis of the Pyrazole Precursor
-
Synthesize the required substituted ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivative according to established literature procedures.
Step 2: Cyclization to the Pyrazolo[1,5-a]pyrazin-4(5H)-one Core
-
In a microwave-safe vessel, combine the ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivative (1 equivalent) with an appropriate amine, such as 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine (1.2 equivalents).
-
The reaction is typically performed solvent-free.
-
Irradiate the mixture in a microwave reactor at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-30 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired pyrazolo[1,5-a]pyrazin-4(5H)-one derivative.
Characterization Techniques
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous structural determination.[4]
Part 5: Conclusion and Future Directions
The 2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine-4-ol scaffold and its derivatives represent a highly promising class of compounds for drug discovery. Their synthetic accessibility and diverse biological activities, particularly as kinase inhibitors and neurological modulators, make them attractive starting points for the development of novel therapeutics.
Future research in this area will likely focus on:
-
The development of more efficient and stereoselective synthetic methods.
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A deeper exploration of the structure-activity relationships (SAR) to optimize potency and selectivity.
-
The investigation of novel therapeutic applications for this versatile scaffold.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize the potential of 2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol and its related compounds in their ongoing research and development efforts.
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